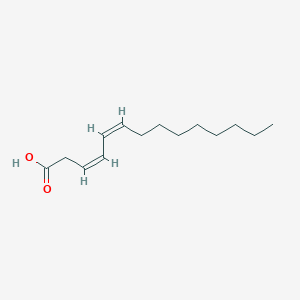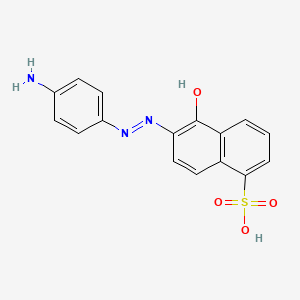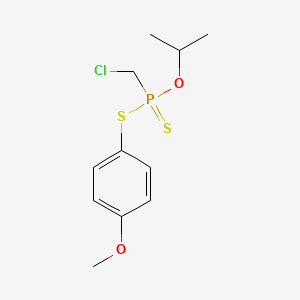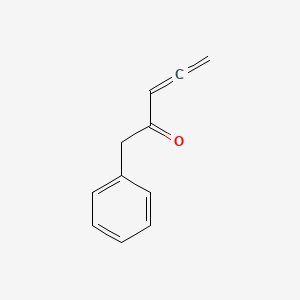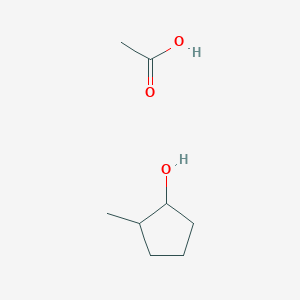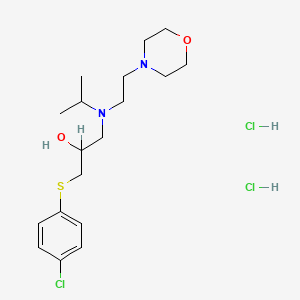
1-((p-Chlorophenyl)thio)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((p-Chlorophenyl)thio)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride is a complex organic compound that features a combination of aromatic, thioether, and amino alcohol functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((p-Chlorophenyl)thio)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride typically involves multiple steps:
Formation of the Thioether Linkage: The initial step involves the reaction of p-chlorothiophenol with an appropriate alkylating agent to form the p-chlorophenylthio intermediate.
Amino Alcohol Formation: The next step involves the reaction of the intermediate with isopropylamine and 2-morpholinoethanol under controlled conditions to form the amino alcohol.
Final Product Formation: The final step involves the reaction of the amino alcohol with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-((p-Chlorophenyl)thio)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the amino alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Modified amino alcohols.
Substitution Products: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 1-((p-Chlorophenyl)thio)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((p-Chlorophenyl)thio)-2-propanol: Lacks the amino and morpholino groups, making it less complex.
3-(isopropylamino)-2-propanol: Lacks the thioether and morpholino groups, resulting in different chemical properties.
2-(morpholinoethyl)amine: Lacks the thioether and amino alcohol functionalities.
Uniqueness
1-((p-Chlorophenyl)thio)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride is unique due to its combination of aromatic, thioether, and amino alcohol functionalities, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
22820-25-3 |
|---|---|
Formule moléculaire |
C18H31Cl3N2O2S |
Poids moléculaire |
445.9 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)sulfanyl-3-[2-morpholin-4-ylethyl(propan-2-yl)amino]propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C18H29ClN2O2S.2ClH/c1-15(2)21(8-7-20-9-11-23-12-10-20)13-17(22)14-24-18-5-3-16(19)4-6-18;;/h3-6,15,17,22H,7-14H2,1-2H3;2*1H |
Clé InChI |
IHSXHIZPJQTSOU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CCN1CCOCC1)CC(CSC2=CC=C(C=C2)Cl)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


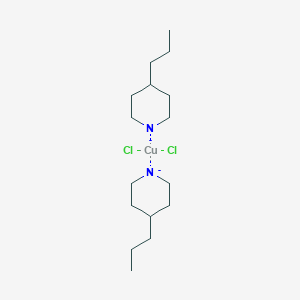
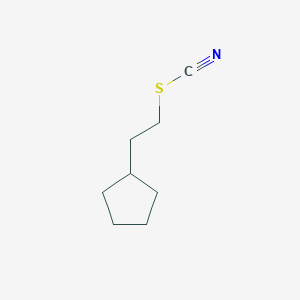
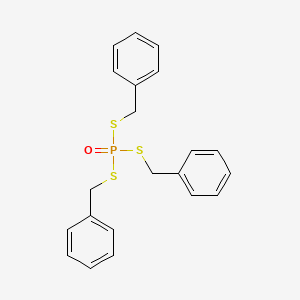
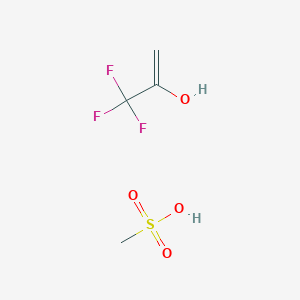
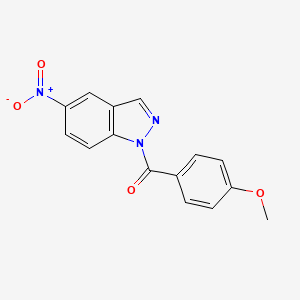

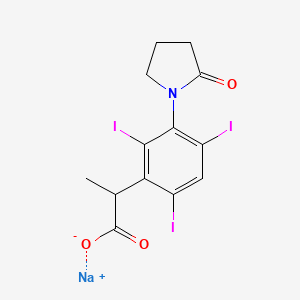
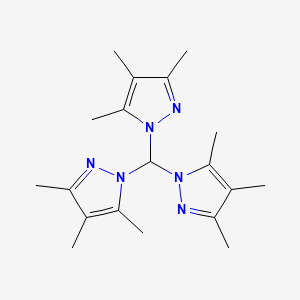
![2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14706227.png)
